![molecular formula C35H31NO8 B13385817 2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13385817.png)
2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
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Overview
Description
2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrano[3,2-d][1,3]dioxin Ring: This step involves the cyclization of appropriate diol and aldehyde precursors under acidic conditions.
Introduction of the Isoindole-1,3-dione Moiety: This is achieved through a condensation reaction with phthalic anhydride.
Substitution Reactions: Various aromatic substitutions are carried out to introduce the methoxyphenoxy and phenylmethoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-D-glucopyranoside: This compound shares some structural similarities but differs in its biological activity and applications.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a similar aromatic structure but different functional groups and reactivity.
Uniqueness
2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione is unique due to its combination of multiple aromatic rings and heterocyclic components, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione (CAS RN: 129575-88-8) is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of C35H31NO8 and a molecular weight of 593.632 g/mol. Its structural complexity arises from multiple aromatic rings and functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C35H31NO8 |
Molecular Weight | 593.632 g/mol |
IUPAC Name | This compound |
CAS RN | 129575-88-8 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activities affecting cellular signaling pathways.
- Gene Expression Alteration : The compound may influence the transcription and translation processes of genes associated with various diseases.
Anticancer Properties
Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. The mechanisms include:
- Antiproliferative Activity : Compounds structurally related to isoindoles have shown promising results against various cancer cell lines. For instance, compounds with similar frameworks have demonstrated IC50 values in the low micromolar range against pancreatic cancer cells .
Case Studies
A notable case study involved testing the compound's effects on pancreatic ductal adenocarcinoma (PDAC) cells:
- In Vitro Studies : The antiproliferative activity was evaluated using the Sulforhodamine B assay on PDAC cell lines like SUIT-2 and Panc-1. The tested compounds exhibited IC50 values ranging from 5.11 to 10.8 µM for certain derivatives .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with other related compounds was conducted:
Compound Name | IC50 (µM) | Cancer Type |
---|---|---|
Compound A | 5.11 | Pancreatic Cancer |
Compound B | 10.8 | Pancreatic Cancer |
2-[6-(4-Methoxyphenoxy)...] | TBD | TBD |
Properties
Molecular Formula |
C35H31NO8 |
---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C35H31NO8/c1-39-24-16-18-25(19-17-24)42-35-29(36-32(37)26-14-8-9-15-27(26)33(36)38)31(40-20-22-10-4-2-5-11-22)30-28(43-35)21-41-34(44-30)23-12-6-3-7-13-23/h2-19,28-31,34-35H,20-21H2,1H3 |
InChI Key |
WCCGRDKROUUDBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
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